5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a chlorinated dinitrophenyl group, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4,6-dinitrophenol with thiourea to form the corresponding thiol. This thiol is then reacted with 4-nitrobenzonitrile in the presence of a base to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-aminophenyl)-1,2,4-oxadiazole
- 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups enhances its potential for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
89333-95-9 |
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Molecular Formula |
C14H6ClN5O7S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
5-(2-chloro-4,6-dinitrophenyl)sulfanyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6ClN5O7S/c15-10-5-9(19(23)24)6-11(20(25)26)12(10)28-14-16-13(17-27-14)7-1-3-8(4-2-7)18(21)22/h1-6H |
InChI Key |
XDHTXVVPYLMCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)SC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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